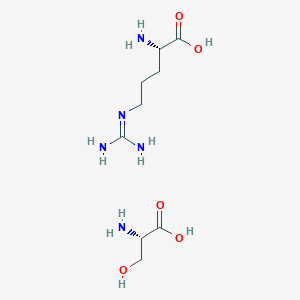
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arginine-serine polymer is a biopolymer composed of repeating units of the amino acids arginine and serine These polymers are known for their unique properties, including high biocompatibility, biodegradability, and the ability to form stable structures Arginine is a basic amino acid with a positively charged side chain, while serine is a polar amino acid with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arginine-serine polymer typically involves the polymerization of arginine and serine monomers. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of arginine-serine polymer can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the desired polymer by expressing the genes responsible for the biosynthesis of arginine and serine . The fermentation process is optimized to achieve high yields and purity of the polymer.
化学反应分析
Types of Reactions: Arginine-serine polymer can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions involving arginine can result in the formation of various substituted arginine derivatives .
科学研究应用
Arginine-serine polymer has a wide range of scientific research applications, including:
Biology: Plays a role in the regulation of gene expression and protein synthesis.
Industry: Used in the development of biodegradable plastics and as a component in various industrial processes.
作用机制
The mechanism of action of arginine-serine polymer involves its interaction with various molecular targets and pathways. The positively charged arginine residues can interact with negatively charged cell membranes, facilitating cellular uptake. The hydroxyl group of serine can participate in hydrogen bonding and other interactions with proteins and nucleic acids . These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .
相似化合物的比较
Lysine-serine polymer: Similar to arginine-serine polymer but with lysine instead of arginine. Lysine has a similar basic side chain but with different chemical properties.
Histidine-serine polymer: Contains histidine, which has an imidazole side chain that can participate in different types of interactions compared to arginine.
Uniqueness: Arginine-serine polymer is unique due to the combination of the basic arginine and polar serine residues. This combination provides a balance of charge and polarity, making it suitable for a wide range of applications. The presence of arginine allows for strong interactions with negatively charged molecules, while serine provides sites for hydrogen bonding and other interactions .
属性
CAS 编号 |
107408-09-3 |
|---|---|
分子式 |
C9H21N5O5 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
InChI 键 |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Key on ui other cas no. |
107408-09-3 |
同义词 |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















